Cas no 1016260-22-2 (1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-)

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- structure
1016260-22-2 structure
Product Name:1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
CAS-Nr.:1016260-22-2
MF:C30H44O4
MW:468.667969703674
CID:97957
PubChem ID:24850148
Update Time:2025-04-18

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
    • (2Z,6Z)-6-[(3aS,6S,7S,9bS)-6-(2-Carboxyethyl)-7-isopropenyl-3a,6, 9b-trimethyl-1,2,3a,4,6,7,8,9,9a,9b-decahydro-3H-cyclopenta[a]nap hthalen-3-ylidene]-2-methyl-2-heptenoic acid
    • 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,...
    • 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trime
    • Kadsuracoccinic acid A
    • 2',3'-dideoxy-[5']cytidylic acid
    • 3,4-seco-lanosta-4(28),9(11),17(20),17(Z),24(Z)-tetraene-3,26-dioic acid
    • 5'-CMP
    • 5'-CYTIDINE MONOPHOSPHATE
    • 5'-CYTIDYLIC ACID
    • 5'-CYTIDYLIC ACID MONOHYDRATE
    • C-5-P
    • CMP MONOHYDRATE
    • K-2',3'-dideoxy-cytidine monophosphate
    • [ "" ]
    • (Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
    • CS-0062920
    • 1016260-22-2
    • CHEMBL515069
    • HY-113818
    • AKOS040761934
    • (+)-Kadsuracoccinic acid A
    • DA-64690
    • KADSURACOCCINate a
    • (Z,6Z)-6-((3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta(a)naphthalen-3-ylidene)-2-methylhept-2-enoic acid
    • Inchi: 1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1
    • InChI-Schlüssel: QOIBKZDJHBYYMX-AVNVPESYSA-N
    • Lächelt: OC(CC[C@@]1(C)[C@H](C(=C)C)CC[C@@H]2C1=CC[C@]1(C)/C(=C(/C)\CC/C=C(\C(=O)O)/C)/CC[C@]12C)=O

Berechnete Eigenschaften

  • Genaue Masse: 468.32400
  • Monoisotopenmasse: 468.324
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 966
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 74.6A^2
  • XLogP3: 7.3

Experimentelle Eigenschaften

  • Farbe/Form: Cryst.
  • Dichte: 1.1±0.1 g/cm3
  • Siedepunkt: 622.6±55.0 °C at 760 mmHg
  • Flammpunkt: 344.3±28.0 °C
  • PSA: 74.60000
  • LogP: 7.72390
  • Dampfdruck: 0.0±3.9 mmHg at 25°C

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Sicherheitsinformationen

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN4364-1mg
Kadsuracoccinic acid A
1016260-22-2
1mg
¥ 1520 2024-07-20
TargetMol Chemicals
TN4364-1 mg
Kadsuracoccinic acid A
1016260-22-2 98%
1mg
¥ 1,520 2023-07-11
TargetMol Chemicals
TN4364-1 mL * 10 mM (in DMSO)
Kadsuracoccinic acid A
1016260-22-2 98%
1 mL * 10 mM (in DMSO)
¥ 3610 2023-09-15
TargetMol Chemicals
TN4364-1 ml * 10 mm
Kadsuracoccinic acid A
1016260-22-2
1 ml * 10 mm
¥ 3610 2024-07-20
A2B Chem LLC
AE17518-5mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
5mg
$775.00 2024-04-20
A2B Chem LLC
AE17518-10mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
10mg
$1286.00 2024-04-20
A2B Chem LLC
AE17518-25mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
25mg
$2678.00 2024-04-20
A2B Chem LLC
AE17518-50mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
50mg
$4537.00 2024-04-20
A2B Chem LLC
AE17518-100mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
100mg
$7823.00 2024-04-20
A2B Chem LLC
AE17518-500mg
Kadsuracoccinic acid A
1016260-22-2 98% by HPLC
500mg
$25177.00 2024-04-20

1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Verwandte Literatur

Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.